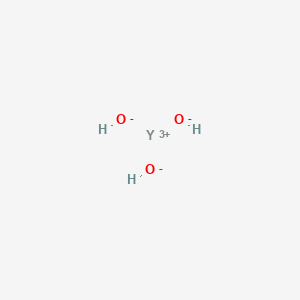

Yttrium trihydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Yttrium trihydroxide (Y(OH)3) is a rare earth metal hydroxide that has gained attention in recent years due to its unique properties and potential applications in various fields. It is a white, odorless, and insoluble powder that is synthesized through different methods.

Scientific Research Applications

Optoelectronic and Solar Energy Applications

Yttrium trihydroxide, particularly in its thin film form, has been explored for its potential in optoelectronic and solar energy applications. Studies have shown that yttrium hydride films can switch their electronic state due to hydrogen-induced changes, transitioning from metallic yttrium and yttrium dihydride to the transparent semiconductor material yttrium trihydride. This switchable property is significant for applications in solar cells and other optoelectronic devices (Mongstad et al., 2014).

Medical Imaging and Therapy

Yttrium-based materials, including this compound, find use in medical lasers and biomedical implants. The versatility of yttrium isotopes extends to radiopharmaceuticals and positron emission tomography (PET) imaging. Yttrium's unique properties are also being investigated in the field of hyperpolarized magnetic resonance imaging (MRI) (Tickner et al., 2020).

Recovery and Recycling

Recovering yttrium oxide from waste materials, including this compound, is crucial due to its applications in fluorescent lamps, production of electrodes, electronic filters, lasers, and superconductors. Techniques for selective recovery and recycling of yttrium compounds from secondary sources like red mud and ceramic industry coatings are being developed (Stopić et al., 2018).

Thin Film Technology

The synthesis of yttrium oxide thin films, which include this compound, has been demonstrated using supercritical carbon dioxide. This process contributes to advancements in thin film technology, useful in various scientific and industrial applications (Gougousi & Chen, 2008).

Hydrogen Storage and Energy Conversion

Studies have investigated this compound for its role in hydrogen storage and energy conversion. Yttrium's ability to trap hydrogen in lithium for applications in fusion reactors and other energy-related technologies has been a subject of research (Yagi et al., 2011).

Superconductivity Research

Yttrium, including its hydride forms like this compound, has been studied for its superconducting properties under various conditions. This research contributes to the understanding of superconductivity in elemental metals (Hamlin et al., 2006).

Safety and Hazards

Future Directions

Yttrium-based materials are used in medical lasers and biomedical implants . The naturally abundant isotope 89 Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarized magnetic resonance imaging (MRI) are promising . This suggests potential future directions in medical imaging and therapy.

Mechanism of Action

Target of Action

Yttrium trihydroxide, also known as Yttrium hydroxide, is an inorganic compound and an alkali with the chemical formula Y(OH)3 . It has been found to interact with biomolecules, particularly proteins and dna .

Mode of Action

This compound can interact with its targets through its Y3+ ions. These ions have a great affinity to many metal-sites of bio-macromolecules, and may thereby disturb the functions of metal-biomolecules complexes . For instance, Y3+ ions could interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution .

Biochemical Pathways

It has been found that this compound can affect calcium concentrations in liver, spleen, and lungs .

Pharmacokinetics

It has been found that most of the yttrium administered was distributed into liver, bone, and spleen . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time .

Result of Action

It has been found that this compound can cause acute hepatic injury and transient increase of plasma calcium . It has also been found to affect the distribution of calcium in various organs .

Biochemical Analysis

Cellular Effects

Yttrium compounds, including Yttrium Trihydroxide, have been shown to have effects on various types of cells. For instance, Yttrium compounds have been found to induce oxidative stress and cellular damage in peripheral blood . Additionally, Yttrium Oxide nanoparticles have shown cytotoxic effects against certain cancer cells

Molecular Mechanism

While it is known that this compound can react with acids

Temporal Effects in Laboratory Settings

One study has shown that hydrogen does not redistribute significantly below temperatures of 800°C in yttrium hydride

Dosage Effects in Animal Models

Studies on other Yttrium compounds have shown that high doses can induce oxidative stress and cellular damage

Metabolic Pathways

While Yttrium is not an essential element for organisms and its bioavailability is very low

Subcellular Localization

One study has shown that colloidal yttrium-containing material was taken up by phagocytic cells in the liver and spleen

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Yttrium trihydroxide can be achieved through a precipitation reaction between a solution of yttrium salt and a base.", "Starting Materials": [ "Yttrium salt (such as yttrium nitrate or yttrium chloride)", "Base (such as sodium hydroxide or ammonium hydroxide)", "Water" ], "Reaction": [ "Dissolve the yttrium salt in water to form a clear solution.", "Add the base to the yttrium salt solution slowly with stirring until the pH reaches 9-10.", "Continue stirring the solution for 1-2 hours.", "Filter the resulting precipitate and wash it with distilled water.", "Dry the precipitate at 60-80°C for several hours to obtain Yttrium trihydroxide powder." ] } | |

| 16469-22-0 | |

Molecular Formula |

H6O3Y |

Molecular Weight |

142.952 g/mol |

IUPAC Name |

yttrium;trihydrate |

InChI |

InChI=1S/3H2O.Y/h3*1H2; |

InChI Key |

GFDKELMFCRQUSG-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[Y+3] |

Canonical SMILES |

O.O.O.[Y] |

| 16469-22-0 | |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

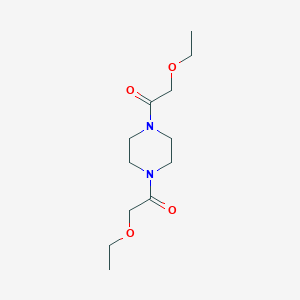

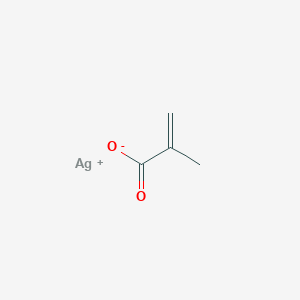

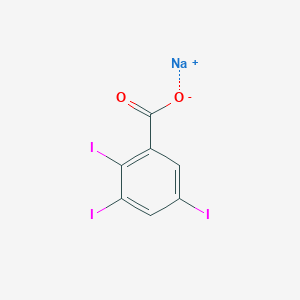

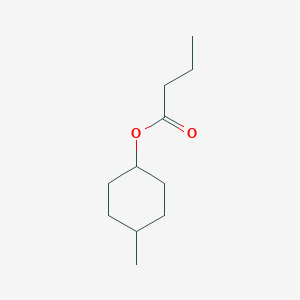

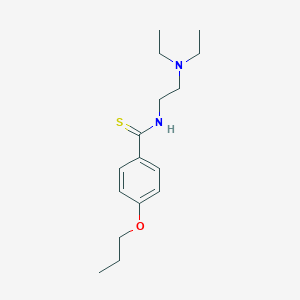

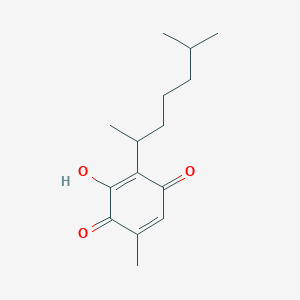

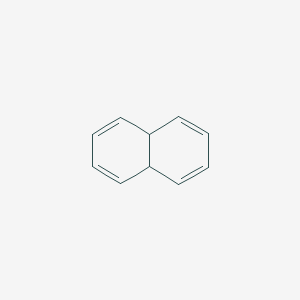

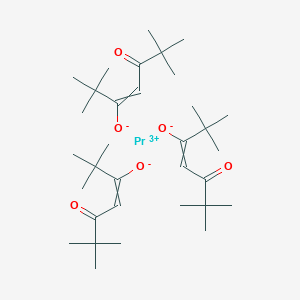

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)